molecular formula C24H30O8 B195168 Estrone glucuronide CAS No. 2479-90-5

Estrone glucuronide

Cat. No. B195168
CAS RN: 2479-90-5
M. Wt: 446.5 g/mol
InChI Key: FJAZVHYPASAQKM-JBAURARKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrone glucuronide, or estrone-3-D-glucuronide, is a conjugated metabolite of estrone . It is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid and is eventually excreted in the urine by the kidneys . It has much higher water solubility than does estrone .


Synthesis Analysis

Estrone glucuronide is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . It is eventually excreted in the urine by the kidneys . The profiling of estrogens and their metabolites by mass spectrometry (MS) offers insights into health and disease . Low limits of quantification can be achieved by MS approaches, interfaced with GC or LC .


Molecular Structure Analysis

The molecular formula of Estrone glucuronide is C24H30O8 . It is a 17-oxo steroid, a beta-D-glucosiduronic acid, and a steroid glucosiduronic acid . It is functionally related to an estrone .


Chemical Reactions Analysis

Estrone glucuronide can be reconverted back into estradiol . A large circulating pool of estrogen glucuronide and sulfate conjugates serves as a long-lasting reservoir of estradiol that effectively extends its terminal half-life of oral estradiol .


Physical And Chemical Properties Analysis

Estrone glucuronide has a molar mass of 446.496 g·mol−1 . It has much higher water solubility than does estrone .

Scientific Research Applications

  • Reproductive Health and Fertility Monitoring : Estrone glucuronide concentrations in urine have been used as indicators of the fertile period in women. Measurements of estrone glucuronide can help predict ovulation, assisting in both natural family planning and fertility treatments. For instance, a significant rise in estrone glucuronide concentration can indicate the start of the fertile period in women (Adlercreutz et al., 1982); (Branch et al., 1982).

  • Biochemical Transport and Metabolism : Estrone glucuronide is subject to efflux transport by human transporters such as MRP2, MRP3, MRP4, and BCRP. Understanding these transport mechanisms is crucial for comprehending the disposition of estrogen glucuronides in humans (Järvinen et al., 2017).

  • Environmental Impact and Detection : Estrone glucuronide has been detected in various water matrices, including sewage effluent and river water. The presence of estrone glucuronide and other estrogen conjugates in the environment is a concern due to their potential endocrine-disrupting effects. Advanced methods have been developed for the rapid detection of these compounds in water sources (Kumar et al., 2009); (Kumar et al., 2012).

  • Medical and Diagnostic Applications : Estrone glucuronide has been used in developing assays and tests for monitoring ovarian function, predicting fertility, and understanding hormonal profiles in menstrual cycles. This has implications in clinical settings for managing reproductive health and fertility treatments (Barnard et al., 1989); (Alliende, 2002).

  • Pharmacokinetics in Drug Development : Understanding the pharmacokinetics of estrogens, including the metabolism to estrone glucuronide, is vital in developing estrogen-based therapies, particularly for postmenopausal conditions. This research helps in determining the most effective forms of estrogen replacement therapy (Lievertz, 1987).

  • Technological Innovations in Hormone Monitoring : Technological advancements have led to the development of devices and methods for home monitoring of hormonal changes, including estrone glucuronide levels. Such innovations offer convenience and accessibility for users, particularly in fertility tracking (Zia et al., 2013).

Future Directions

Recent studies have shown that the selection of women who are at high breast cancer risk for treatment with chemoprevention agents leads to an enhanced benefit/risk ratio . Major advances in risk assessment would be possible if reliable methodology were available to quantify estradiol and its major metabolites in the plasma or serum of postmenopausal women .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAZVHYPASAQKM-JBAURARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891497
Record name Estrone-3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Estrone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Estrone glucuronide

CAS RN

2479-90-5
Record name Estrone 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2479-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estrone-3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrone-3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRONE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933Q277TO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Estrone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254.5 °C
Record name Estrone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrone glucuronide
Reactant of Route 2
Estrone glucuronide
Reactant of Route 3
Estrone glucuronide
Reactant of Route 4
Estrone glucuronide
Reactant of Route 5
Estrone glucuronide
Reactant of Route 6
Estrone glucuronide

Citations

For This Compound
1,060
Citations
LF Blackwell, P Vigil, B Gross… - Human …, 2012 - academic.oup.com
… The Ovarian Monitor is a device developed to measure estrone glucuronide (E1G) and pregnanediol glucuronide (PdG) in urine samples, using pre-coated assay tubes in a home or in …
Number of citations: 39 academic.oup.com
LF Blackwell, DG Cooke, S Brown - Frontiers in Public Health, 2018 - frontiersin.org
… The excretion of urinary estrone glucuronide (E1G) gives a direct measure of follicular growth, and the post-ovulatory rise in urinary pregnanediol glucuronide (PdG) following an E1G …
Number of citations: 27 www.frontiersin.org
DG Cooke, JE Binnie, LF Blackwell - Steroids, 2007 - Elsevier
… of first statistically significant rises in estrone glucuronide excretion rates in human urine by … cycle profiles with the corresponding estrone glucuronide excretion rates determined by …
Number of citations: 24 www.sciencedirect.com
H Watanabe - Steroids, 1977 - Elsevier
… of the biliary excretion of estrone glucuronide. The estrogen … when medium estrone glucuronide concentrations exceeded … the molar concentration of estrone glucuronide, did not affect …
Number of citations: 1 www.sciencedirect.com
BS Leung, JR Pearson, RP Martin - Journal of steroid biochemistry, 1975 - Elsevier
… tial purification by column chromatography with Amberlite XAD-2 and alumina, separation of estrone glucuronide from other metabolites by paper chromatography (System 1) was …
Number of citations: 8 www.sciencedirect.com
CM Smales, CH Moore, LF Blackwell - Bioconjugate chemistry, 1999 - ACS Publications
… Estrone glucuronide conjugates of hen egg white lysozyme were prepared by the mixed … Conjugation of lysozyme with estrone glucuronide by the mixed anhydride procedure gave one …
Number of citations: 24 pubs.acs.org
FZ Stanczyk, I Miyakawa, U Goebelsmann - American journal of obstetrics …, 1980 - Elsevier
Assays measuring immunoreactive estrone glucuronide (E 1 G), estradiol-3-glucuronide (E 2 -3G), estradiol-17β-glucorine (E 2 -17G), estriol-3-glucuronide (E 3 -3G), estriol-…
Number of citations: 117 www.sciencedirect.com
LF Blackwell, P Vigil, DG Cooke… - Human …, 2013 - academic.oup.com
… Monitoring of ovarian activity by measurement of urinary excretion rates of estrone glucuronide and pregnanediol glucuronide using the Ovarian Monitor, Part II: Reliability of home …
Number of citations: 51 academic.oup.com
RA Kallionpää, E Järvinen, M Finel - The Journal of Steroid Biochemistry …, 2015 - Elsevier
… liver microsomes exhibited high rates of 16α-hydroxyestrone-16-glucuronide formation, but very low formation rates of either 16α-hydroxyestrone-3-glucuronide or estrone glucuronide. …
Number of citations: 21 www.sciencedirect.com
C Longcope, S Gorbach, B Goldin, M Woods… - Journal of steroid …, 1985 - Elsevier
… for the conversion of estradiol to estradiol glucuronide and perhaps estrone glucuronide. … In the one individual in whom estrone glucuronide was measured the percent of estradiol …
Number of citations: 91 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.